molecular formula C12H9N3O2 B2505650 2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one CAS No. 938007-09-1

2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one

Cat. No.: B2505650
CAS No.: 938007-09-1
M. Wt: 227.223
InChI Key: AXXKRLNLYLJZMB-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the oxazolo[5,4-d]pyrimidine family This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyrimidine ring, with a 2-methylphenyl group attached at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups at specific positions on the molecule.

Scientific Research Applications

2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one involves its interaction with molecular targets such as FGFR1. The compound binds to the active site of the receptor, inhibiting its kinase activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern and the presence of the 2-methylphenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(2-methylphenyl)-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-7-4-2-3-5-8(7)11-15-9-10(16)13-6-14-12(9)17-11/h2-6H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXKRLNLYLJZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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